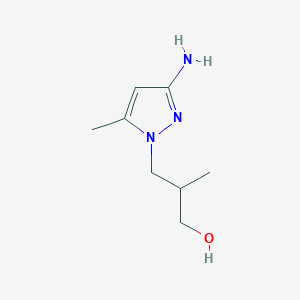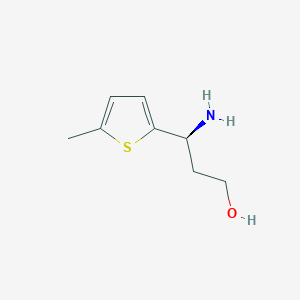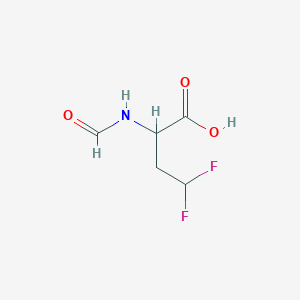
4,4-Difluoro-2-formamidobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-2-formamidobutanoic acid is an organic compound with the molecular formula C₅H₇F₂NO₃ It is characterized by the presence of two fluorine atoms, a formamide group, and a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-formamidobutanoic acid can be achieved through several methods. One common approach involves the reduction of difluorobenzyl acetate to obtain hemiacetal, followed by catalysis with an organic acid and reaction with ylide phosphorous salt to produce difluorobenzyl crotonic ester. This ester is then hydrolyzed under basic conditions to yield difluorobenzyl butenoic acid, which is subsequently hydrogenated to form 4,4-difluorobenzyl butyrate. The final step involves directing 4,4-difluorobenzyl butyrate with a chiral auxiliary to obtain the desired this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis techniques. One method employs a recyclable chiral auxiliary to form a nickel (II) complex with glycine Schiff base, which is alkylated with CF₃-CH₂-I under basic conditions. The resultant alkylated nickel (II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluoro-2-formamidobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted butanoic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-2-formamidobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-2-formamidobutanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can inhibit or activate specific enzymes and receptors, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Difluoro-2-amino butyric acid
- 4,4-Difluoro-2-buten-1-one
- 4,4-Difluoro-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid
Uniqueness
4,4-Difluoro-2-formamidobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H7F2NO3 |
|---|---|
Molekulargewicht |
167.11 g/mol |
IUPAC-Name |
4,4-difluoro-2-formamidobutanoic acid |
InChI |
InChI=1S/C5H7F2NO3/c6-4(7)1-3(5(10)11)8-2-9/h2-4H,1H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
CZUYYEWWQUEELN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)NC=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B15274079.png)



![2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B15274100.png)


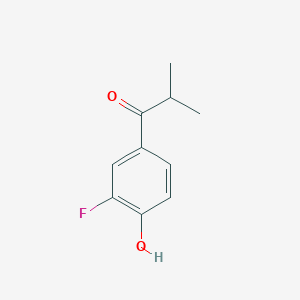
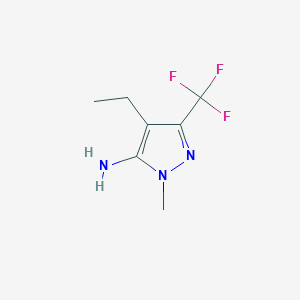
![[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine](/img/structure/B15274138.png)

